Antibacterial agent 186

Antibacterial Staphylococcus epidermidis Multidrug Resistance

Clinical multidrug-resistant S. epidermidis biofilms on indwelling medical devices remain a critical infection control challenge. Antibacterial agent 186 (compound 25) is a synthetic arylurea derivative designed via bioisosteric replacement of a sulfonamide moiety. - **Activity**: MIC50 = 1.6 µg/mL against MDR isolates including linezolid-resistant strains; MBIC90/MBEC90 = 31.25 µg/mL for biofilm inhibition and eradication - **Mechanism**: Rapid bacterial membrane depolarization within 15 minutes (comparable to CCCP and daptomycin) - **Application**: Ideal for polymer coatings, hydrogels, and surface modifications of catheters and prosthetic implants

Molecular Formula C26H27ClF3N3O2S
Molecular Weight 538.0 g/mol
Cat. No. B12372426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 186
Molecular FormulaC26H27ClF3N3O2S
Molecular Weight538.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34)
InChIKeySSQKZUFKRPRELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 186 Overview


Antibacterial agent 186, also referred to as compound 25, is a synthetic arylurea derivative identified through bioisosteric replacement of a sulfonamide moiety in a series of aryloxy[1-(thien-2-yl)propyl]piperidines [1]. It exhibits potent, selective bacteriostatic activity against clinical multidrug-resistant (MDR) Staphylococcus epidermidis, a leading cause of nosocomial infections and medical-device-related biofilms [1]. The compound is characterized by a molecular formula of C26H27ClF3N3O2S and a molecular weight of 538.0 g/mol, with typical purity ≥95% [2].

1
Synthetic arylurea with reported bacteriostatic activity against clinical MDR Staphylococcus epidermidis
2
Supports biofilm inhibition and eradication assay contexts for Gram-positive pathogens
3
Membrane depolarization mechanism probe for bacterial envelope studies

Antibacterial Agent 186: Irreplaceable for MDR S. epidermidis


Within the arylurea/arylsulfonamide chemical series, minute structural alterations profoundly impact antibacterial spectrum, biofilm eradication capacity, and mammalian cell selectivity [1]. For instance, the simple bioisosteric replacement of a sulfonamide with a urea group (converting analog 14 to compound 25) or shifting a chlorine substituent from the para- to meta-position on the arylurea fragment abolishes activity against MDR strains [1]. Similarly, the last-resort antibiotic linezolid, while initially effective, is compromised by emerging linezolid-resistant S. epidermidis (LRSE) and exhibits inferior antibiofilm properties [1]. Consequently, Antibacterial agent 186 cannot be generically substituted with closely related in-class compounds or existing clinical antibiotics without significant loss of potency, anti-biofilm function, or safety margin.

!
Closely related arylurea/sulfonamide analogs may lose activity against MDR strains due to minor structural changes
!
Linezolid-resistant S. epidermidis (LRSE) and weaker antibiofilm profile may limit direct substitution in persistent biofilm models
!
Mammalian cell selectivity and membrane-targeting mechanism may not transfer to in-class analogs without validation

Antibacterial Agent 186: Comparative Efficacy Data


Bacteriostatic Activity vs. Linezolid and Analog 14

Against a panel of 81 clinical multidrug-resistant S. epidermidis (MDR-SE) isolates, Antibacterial agent 186 (compound 25) demonstrated a MIC50 of 1.6 μg/mL and a MIC90 of 3.125 μg/mL [1]. This activity was comparable to linezolid (MIC50 0.8 μg/mL, MIC90 1.6 μg/mL) but markedly superior to the closely related sulfonamide analog compound 14, which exhibited a MIC50 of 6.25 μg/mL and a MIC90 of 50 μg/mL [1].

MIC vs Linezolid & Analog 14
Head-to-head
MIC50 1.6 μg/mL, MIC90 3.125 μg/mL (81 MDR isolates)
Supports antimicrobial screening context for drug-resistant S. epidermidis
4- to 16-fold more potent than sulfonamide analog 14; within 2-fold of linezolid
Antibacterial Staphylococcus epidermidis Multidrug Resistance

Biofilm Activity vs. Linezolid and Sulfonamide Analogs

In biofilm assays against MDR S. epidermidis, Antibacterial agent 186 exhibited a minimal biofilm inhibition concentration (MBIC90) and minimal biofilm eradication concentration (MBEC90) of 31.25 μg/mL [1]. In contrast, linezolid required a higher concentration of 50 μg/mL for both parameters, while the sulfonamide analog compound 14 showed no antibiofilm activity at concentrations up to 125 μg/mL [1].

Biofilm vs Linezolid & Analog 14
Head-to-head
MBIC90 31.25 μg/mL, MBEC90 31.25 μg/mL (biofilm-forming ATCC 35984)
Reported biofilm inhibition and eradication context; may support anti-biofilm research
1.6-fold more potent than linezolid; sulfonamide analog 14 inactive up to 125 μg/mL
Biofilm Staphylococcus epidermidis MBEC

Mammalian Cell Selectivity vs. Linezolid

Cytotoxicity profiling against H9c2 cardiomyocytes revealed that Antibacterial agent 186 has an IC50 of 26.9 μg/mL, yielding a selectivity index (SI = IC50/mean MIC) of 15.3 [1]. By comparison, linezolid exhibited lower selectivity with an IC50 of 16.9 μg/mL and an SI of 7.3, while the sulfonamide analog compound 14 showed an SI of only 2.8 [1]. No hemolysis (<1%) was observed for compound 25 at 200 μM on horse red blood cells [1].

Selectivity vs Linezolid
Head-to-head
IC50 26.9 μg/mL, SI 15.3 (H9c2 cardiomyocytes, 24 h MTT)
Supports cytotoxicity endpoint review; higher selectivity index than linezolid
SI 2.1-fold higher than linezolid; no hemolysis at >200 μg/mL
Cytotoxicity Selectivity Index Cardiomyocytes

Membrane Depolarization vs. CCCP and Daptomycin

Mechanistic studies using DiOC2 staining demonstrated that Antibacterial agent 186 induces complete depolarization of the bacterial cell membrane in S. epidermidis clinical strains within 15 minutes at a concentration of 4× MIC [1]. The magnitude and kinetics of depolarization were comparable to that produced by the protonophore CCCP (carbonyl cyanide 3-chlorophenylhydrazone), a positive control, and daptomycin, a membrane-active reference antibiotic [1].

Membrane Depolarization
Reported
Complete depolarization within 15 min at 4× MIC (DiOC2 flow cytometry)
Rapid membrane-targeting mechanism; comparable to CCCP and daptomycin controls
Clinical MDR isolate no. 23; mechanism distinct from protein synthesis inhibitors
Membrane Depolarization Mechanism of Action Staphylococcus epidermidis

Antibacterial Agent 186 Application Scenarios


Anti-Biofilm Coatings for Medical Devices

Given its potent biofilm inhibition (MBIC90 = 31.25 μg/mL) and eradication (MBEC90 = 31.25 μg/mL) properties against MDR S. epidermidis [1], Antibacterial agent 186 is ideally suited for incorporation into polymer coatings, hydrogels, or surface modifications of central venous catheters, prosthetic implants, and other indwelling medical devices to prevent biofilm formation and reduce nosocomial infection risk.

MDR and Linezolid-Resistant S. epidermidis Research

Antibacterial agent 186 retains potent activity (MIC50 = 1.6 μg/mL) against clinical MDR S. epidermidis isolates, including those resistant to the last-resort antibiotic linezolid [1]. This makes it a valuable tool compound for studying resistance mechanisms, validating new drug targets in MDR Gram-positive pathogens, and evaluating therapeutic strategies for infections where current treatment options have failed.

Membrane-Targeting Antibacterial Mechanism Studies

The compound's ability to induce rapid and complete bacterial membrane depolarization within 15 minutes, comparable to CCCP and daptomycin [1], positions it as an excellent probe for investigating bacterial membrane dynamics, the role of membrane potential in MDR S. epidermidis physiology, and the development of membrane-active antimicrobials that bypass traditional resistance pathways.

Application
Selection Property
Validation Focus
Anti-biofilm coating research
Biofilm inhibition and eradication profile
Anti-biofilm efficacy assays (MBIC/MBEC)
MDR and antibiotic-resistant S. epidermidis studies
Antibacterial activity against resistant clinical isolates
MIC determination in broth microdilution
Membrane-targeting mechanism studies
Membrane depolarization potency and kinetics
Membrane potential assays (DiOC2 flow cytometry)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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